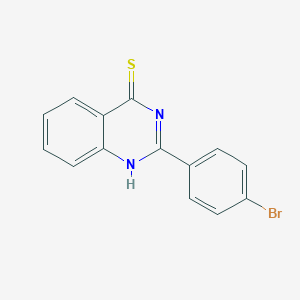
2-(4-bromophenyl)quinazoline-4(3H)-thione
Overview
Description
2-(4-bromophenyl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-(4-bromophenyl)quinazoline-4(3H)-thione is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by deacetylating histones, which leads to the condensation of chromatin and suppression of gene transcription .
Mode of Action
This compound interacts with HDAC6 by binding to it . This compound acts as an inhibitor of HDAC6, preventing it from deacetylating histones .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects the histone acetylation-deacetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting HDAC6, this compound prevents the deacetylation of histones, leading to an increase in gene transcription .
Pharmacokinetics
The compound’s lipophilicity and druglikeness suggest that it may have good bioavailability .
Result of Action
The inhibition of HDAC6 by this compound leads to an increase in gene transcription . This can result in changes in the expression of certain genes, potentially leading to various cellular effects .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)quinazoline-4(3H)-thione has been identified as a potential inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell cycle progression, and protein degradation . The interaction between this compound and HDAC6 can influence these processes, potentially leading to changes in cellular function .
Cellular Effects
In cellular studies, this compound has shown potent antiproliferative activity in several tumor cell lines . It has been observed to cause cell-cycle arrest in the G2 phase and promote apoptosis . Additionally, a significant reduction in the colony-forming capability of cancer cells has been noted in the presence of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting HDAC6 . This inhibition is monitored by observing the acetylation of α-tubulin, a process that is regulated by HDAC6 . By inhibiting HDAC6, this compound can influence gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione typically involves the reaction of substituted anthranilic acid with substituted phenyl isothiocyanates . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) iodide and triethylamine . The reaction proceeds smoothly at room temperature, making it efficient and scalable for industrial production.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-bromophenyl)quinazoline-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce cell-cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)quinazoline-4(3H)-thione
- 2-(4-methylphenyl)quinazoline-4(3H)-thione
- 2-(4-fluorophenyl)quinazoline-4(3H)-thione
Uniqueness
2-(4-bromophenyl)quinazoline-4(3H)-thione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to molecular targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVNTQJXOEFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366621 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100527-50-2 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


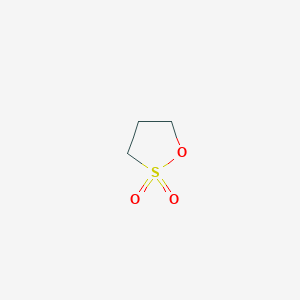
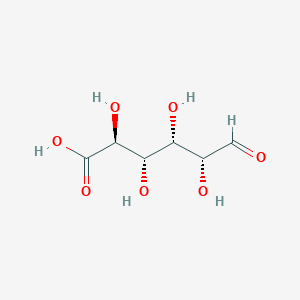
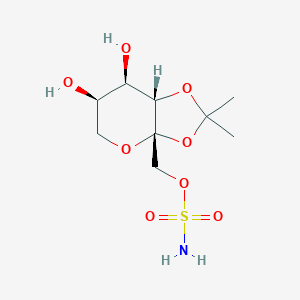
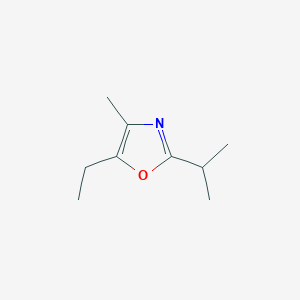
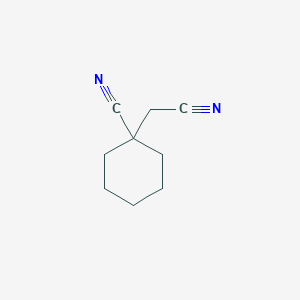
![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)

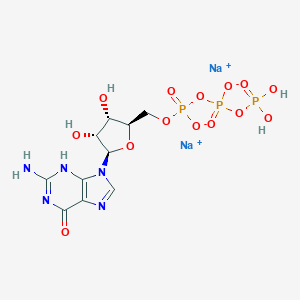
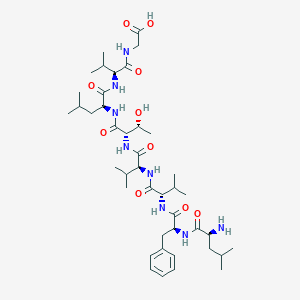
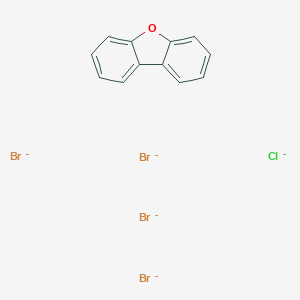
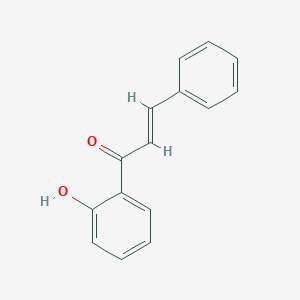

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
